Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18353405
InChI: InChI=1S/C8H7N3O2S/c1-13-7(12)4-2-3-5-6(10-4)11-8(9)14-5/h2-3H,1H3,(H2,9,10,11)
SMILES:
Molecular Formula: C8H7N3O2S
Molecular Weight: 209.23 g/mol

Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate

CAS No.:

Cat. No.: VC18353405

Molecular Formula: C8H7N3O2S

Molecular Weight: 209.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate -

Specification

Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
IUPAC Name methyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C8H7N3O2S/c1-13-7(12)4-2-3-5-6(10-4)11-8(9)14-5/h2-3H,1H3,(H2,9,10,11)
Standard InChI Key DLWYTCMWXIOBHK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC2=C(C=C1)SC(=N2)N

Introduction

Structural and Chemical Properties

The core structure of methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate comprises a thiazole ring fused to a pyridine ring at the [4,5-b] positions. The amino group at position 2 and the methyl ester at position 5 introduce polarity and reactivity, making the compound amenable to further derivatization. Analogous compounds, such as ethyl 2-amino-4-methylthiazole-5-carboxylate (Compound 1 in Search Result ), share similar functional groups and synthesis strategies. For example, the acetylated derivative 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide (Compound 3 in ) demonstrates how ester-to-hydrazide conversions can expand chemical utility .

Table 1: Comparative Physicochemical Data for Thiazole-Pyridine Analogs

Compound NameMolecular FormulaMelting Point (°C)Solubility Profile
Ethyl 2-amino-4-methylthiazole-5-carboxylate C₇H₁₀N₂O₂SNot reportedSoluble in polar aprotic solvents
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid HCl C₈H₁₁ClN₂O₂S199–203Slightly in aqueous acid, DMSO
Methyl 2-amino-5-benzylthiazole-4-carboxylate C₁₂H₁₂N₂O₂SNot reportedModerate in DMSO, ethanol

The presence of the pyridine ring likely enhances aromatic π-π interactions, while the thiazole moiety contributes to hydrogen bonding via its amino group. Infrared (IR) spectra of related compounds show characteristic peaks for C=O (1730 cm⁻¹) and NH (3100–3560 cm⁻¹) , which would be expected in methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate as well.

Synthetic Methodologies

Thiazole Ring Formation

The synthesis of thiazole derivatives often begins with cyclocondensation reactions. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate (Compound 1) is synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioureas . Adapting this method, methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate could be synthesized by cyclizing a pyridine-containing precursor with a thiourea derivative.

Functionalization Strategies

Key intermediates like acid hydrazides (e.g., Compound 3 in ) are pivotal for introducing diverse substituents. For example:

  • Condensation with aldehydes: Arylidine derivatives form via Schiff base reactions, as seen in Compounds 4a–h .

  • Reaction with isocyanates/isothiocyanates: Semicarbazides and thiosemicarbazides (Compounds 5a–b, 6a–f) are generated, enhancing antimicrobial activity .

  • Acetylation/sulfonylation: Protecting groups like acetyl (Compound 10) or sulfonyl (Compounds 8a–b) modulate reactivity .

Biological Activity and Applications

Enzyme Inhibition

Structural analogs like 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives (Compounds 5b–c in ) inhibit xanthine oxidase (IC₅₀ = 0.57–0.91 µM), suggesting potential uric acid-lowering applications . Molecular docking studies indicate that the thiazole scaffold interacts with catalytic residues like Phe914 and Arg880 in xanthine oxidase .

Antitubercular Activity

Methyl 2-amino-5-benzylthiazole-4-carboxylate (Compound 2 in ) demonstrated remarkable activity against Mycobacterium tuberculosis (MIC = 0.06 µg/mL), outperforming isoniazid . The pyridine fusion in methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate could similarly enhance bioavailability and target engagement.

Computational and Spectroscopic Insights

Molecular Docking

In silico studies of thiazole derivatives reveal binding poses in enzymatic active sites. For example, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate (Compound 3 in ) occupies the mtFabH binding pocket, with the bromine atom near Cys112 . Such models guide the design of methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate derivatives for specific targets.

Spectral Characterization

1H-NMR spectra of related compounds show distinct peaks for methyl groups (δ = 2.15–2.62 ppm) and ester protons (δ = 1.35 ppm) . Mass spectrometry (MS) data would likely exhibit molecular ion peaks matching the molecular formula C₉H₇N₃O₂S (exact mass: 237.02 g/mol).

Industrial and Pharmaceutical Relevance

Intermediate in Drug Synthesis

Compounds like 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride serve as intermediates for anticoagulants (e.g., Edoxaban) . Similarly, methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate could be a precursor for kinase inhibitors or antimicrobial agents.

Patent Landscape

The synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate (Patent CN102079732B ) highlights industrial methods for scalable thiazole production. Optimized routes using acetic anhydride and hydrazine hydrate achieve yields >70% , which could be adapted for the target compound.

Challenges and Future Directions

  • Synthetic Complexity: Fusing thiazole and pyridine rings requires precise control over cyclization conditions.

  • Bioactivity Profiling: Limited data necessitate in vitro assays against bacterial, fungal, and enzymatic targets.

  • ADMET Optimization: Computational tools like SwissADME could predict pharmacokinetic properties for lead optimization.

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